

MG149 Administration in Mouse Models: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: MG149

Cat. No.: B15607072

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Introduction

MG149 is a potent inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8). Its ability to modulate various cellular signaling pathways has made it a compound of interest in preclinical research across multiple disease areas, including oncology and inflammatory conditions. This document provides detailed application notes and protocols for the administration of **MG149** in various mouse models, based on currently available scientific literature.

Mechanism of Action

MG149 exerts its biological effects primarily through the inhibition of histone acetyltransferases, leading to downstream alterations in gene expression and protein function. Key pathways affected by **MG149** include:

- **Inhibition of KAT5/c-Myc Signaling:** In anaplastic thyroid cancer, **MG149** has been shown to suppress tumor progression by inhibiting KAT5-mediated acetylation of the oncoprotein c-Myc. This leads to decreased c-Myc stability and a reduction in its transcriptional activity.
- **Modulation of KAT8/IL-33 Signaling:** In models of allergic airway inflammation, **MG149** inhibits the acetyltransferase activity of KAT8. This prevents the acetylation of interleukin-33

(IL-33), a key cytokine in allergic responses, leading to its polyubiquitination and subsequent degradation. This ultimately alleviates airway hyperresponsiveness and inflammation.[1][2]

- Induction of Endoplasmic Reticulum (ER) Stress: In hepatocellular carcinoma cells, **MG149**, particularly in combination with the multi-kinase inhibitor sorafenib, has been found to aggravate ER stress.[3][4][5][6][7] This heightened stress response can overwhelm the cell's adaptive mechanisms, leading to apoptotic cell death.[3][4][5][6][7]

Data Presentation: In Vivo Efficacy of MG149

The following tables summarize the quantitative data from key in vivo studies involving **MG149** administration in mouse models.

Table 1: Efficacy of **MG149** in an Anaplastic Thyroid Cancer (ATC) Xenograft Model

Treatment Group	Tumor Volume (mm ³)	Tumor Weight (g)	Lung Metastasis
Vehicle Control	Data not available	Data not available	Data not available
MG149	Significantly reduced	Significantly reduced	Significantly inhibited
Cisplatin (CDDP)	Data not available	Data not available	Data not available
MG149 + CDDP	Potentiated sensitivity to CDDP	Potentiated sensitivity to CDDP	Data not available

Data from Sheng et al., 2025. Specific quantitative values were not available in the accessed literature.[4]

Table 2: Efficacy of **MG149** in a House Dust Mite (HDM)-Induced Allergic Asthma Model

Parameter	HDM + Vehicle	HDM + MG149
Airway Hyperresponsiveness (AHR)	Increased	Significantly reduced
Total Cells in Bronchoalveolar Lavage Fluid (BALF)	Increased	Significantly decreased
Total Protein in BALF	Increased	Significantly decreased
Inflammatory Cell Infiltration	Present	Relieved
Mucus Secretion	Increased	Relieved
Collagen Deposition	Increased	Significantly reduced

Data from Liu et al., 2021.[8]

Experimental Protocols

Protocol 1: MG149 Administration in an Anaplastic Thyroid Cancer (ATC) Xenograft Mouse Model

This protocol is based on the study by Sheng et al. (2025), which investigated the anti-tumor effects of **MG149** in an ATC xenograft model.[4]

1. Animal Model:

- Nude mice.

2. Cell Line and Tumor Implantation:

- Anaplastic thyroid cancer cell lines (e.g., CAL-62, 8505C).
- Subcutaneously inject a suspension of ATC cells into the flank of each mouse.
- Monitor tumor growth until tumors reach a predetermined size for treatment initiation.

3. Reagents and Preparation:

- **MG149** Formulation (Recommended General Protocol):
 - Dissolve **MG149** in a vehicle suitable for in vivo administration. A commonly used vehicle for similar compounds consists of:
 - 5% DMSO (Dimethyl sulfoxide)
 - 40% PEG300 (Polyethylene glycol 300)
 - 5% Tween 80
 - 50% ddH₂O (double-distilled water)
 - Alternatively, a formulation of 10% DMSO in corn oil can be used.
 - Prepare the formulation fresh before each administration and ensure the solution is clear.
- Cisplatin (CDDP) Solution:
 - Prepare according to standard protocols for in vivo use.

4. Administration Protocol:

- **MG149** Monotherapy:
 - The specific dosage and administration schedule were not detailed in the available literature. Researchers should perform dose-response studies to determine the optimal effective and non-toxic dose. Administration is typically via intraperitoneal (i.p.) injection.
- Combination Therapy (**MG149** and Cisplatin):
 - Administer **MG149** as determined in monotherapy studies.
 - Administer cisplatin at a standard therapeutic dose for this mouse model. The timing of administration relative to **MG149** should be optimized.

5. Monitoring and Endpoints:

- Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
- Examine lungs for evidence of metastasis and perform histological analysis (H&E staining).

Protocol 2: MG149 Administration in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

This protocol is based on the study by Liu et al. (2021), which evaluated the effect of **MG149** on allergic airway inflammation.[8]

1. Animal Model:

- C57BL/6 mice.

2. Induction of Allergic Asthma:

- Develop a house dust mite (HDM)-challenged mouse model of allergic asthma according to established protocols. This typically involves sensitization and subsequent challenge with HDM extract.

3. Reagents and Preparation:

- **MG149** Formulation:
 - Dissolve **MG149** in a suitable vehicle (e.g., DMSO). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume.

4. Administration Protocol:

- Anesthetize the mice.
- Pre-treat the mice with **MG149** via intraperitoneal (i.p.) injection 60 minutes prior to each HDM administration.
- The specific dosage of **MG149** was not provided in the available literature and should be determined through dose-ranging studies.

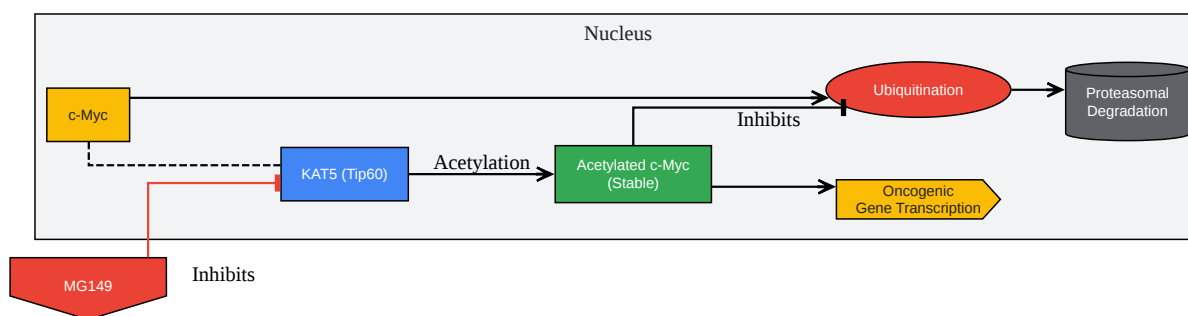
5. Monitoring and Endpoints:

- Measure airway hyperresponsiveness (AHR) to methacholine.
- Collect bronchoalveolar lavage fluid (BALF) to analyze total and differential cell counts, as well as total protein levels.
- Perform histological analysis (H&E and Periodic acid-Schiff staining) of lung tissue to assess inflammatory cell infiltration and mucus secretion.
- Measure collagen deposition in the airways.
- Analyze the expression of relevant biomarkers (e.g., IL-33) in lung homogenates via Western blotting, immunohistochemistry, or ELISA.

Mandatory Visualizations

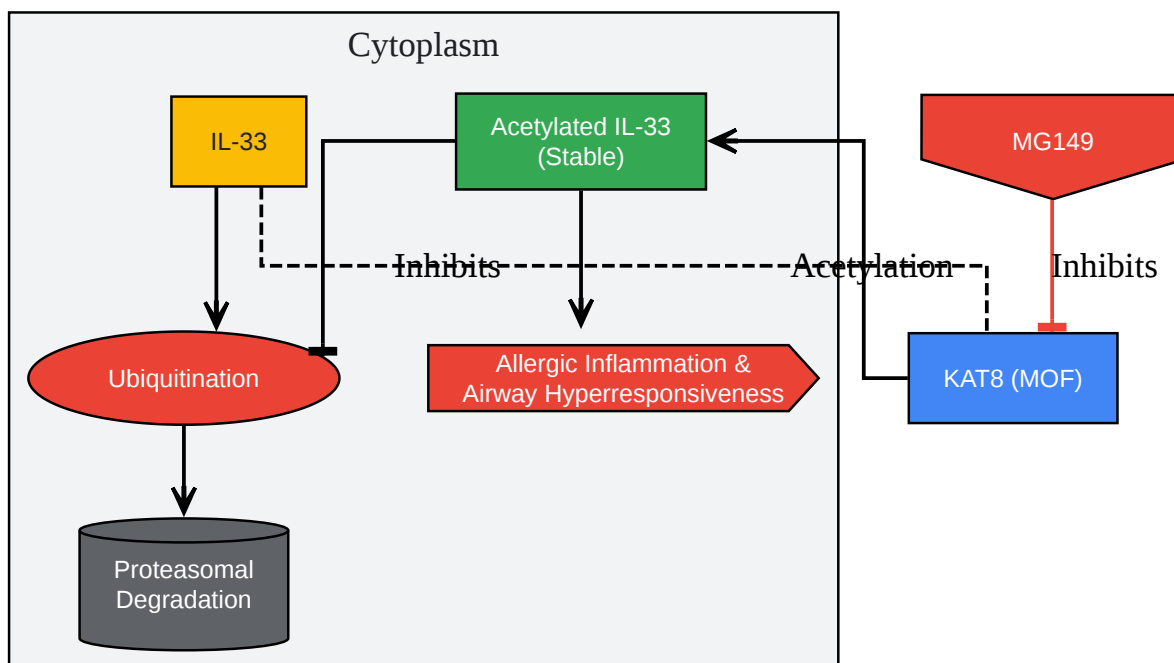
Signaling Pathway Diagrams

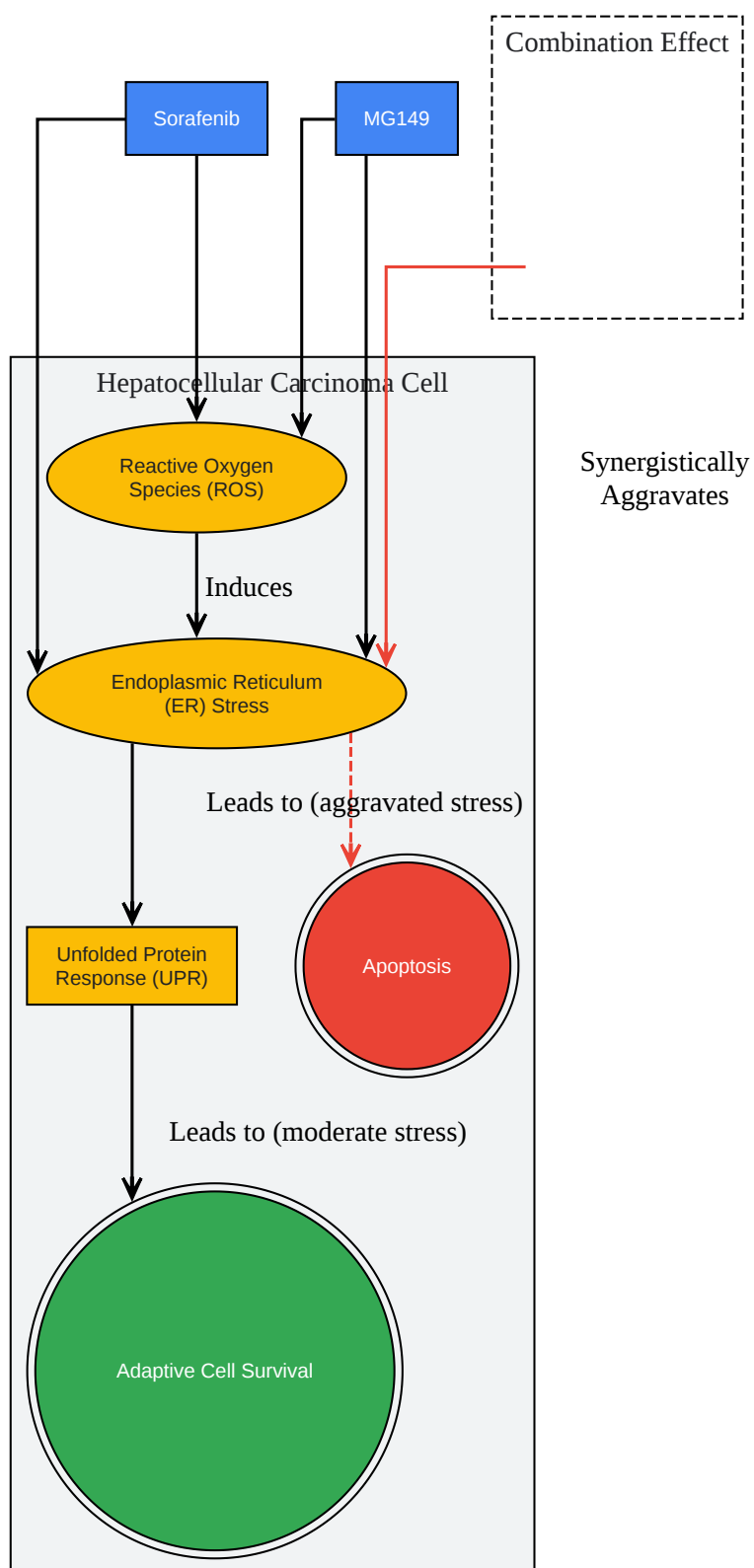
Below are Graphviz diagrams illustrating the key signaling pathways modulated by **MG149**.

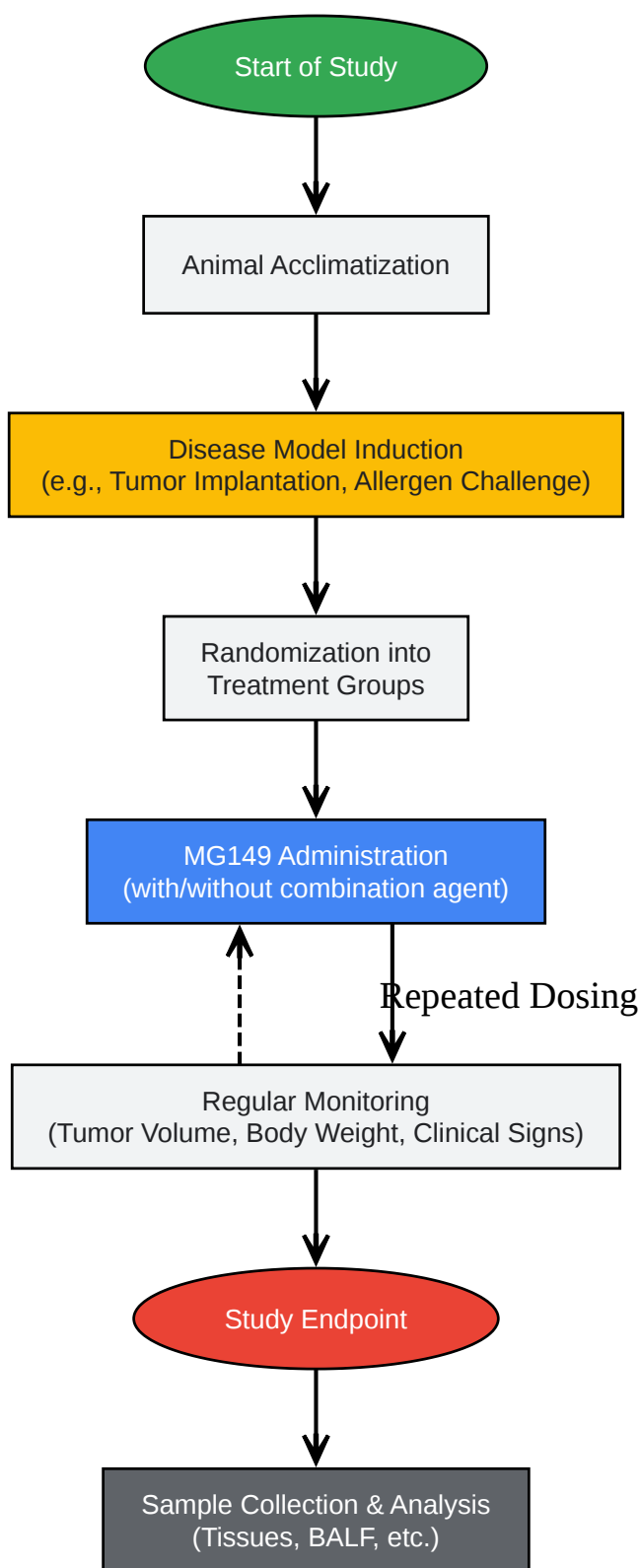


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Caption: KAT5-mediated c-Myc acetylation and its inhibition by **MG149**.







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